molecular formula C13H9NOS B12861891 5-(2-Thienyl)-1H-indole-3-carbaldehyde

5-(2-Thienyl)-1H-indole-3-carbaldehyde

Cat. No.: B12861891
M. Wt: 227.28 g/mol
InChI Key: WTKVZODFRCEFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Thienyl)-1H-indole-3-carbaldehyde is an organic compound that features both an indole and a thiophene ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The thiophene ring is a five-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienyl)-1H-indole-3-carbaldehyde typically involves the formation of the indole ring followed by the introduction of the thiophene moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The thiophene ring can then be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Thienyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents (e.g., acetyl chloride, aluminum chloride)

Major Products Formed

    Oxidation: 5-(2-Thienyl)-1H-indole-3-carboxylic acid

    Reduction: 5-(2-Thienyl)-1H-indole-3-methanol

    Substitution: Various substituted indole or thiophene derivatives

Scientific Research Applications

5-(2-Thienyl)-1H-indole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(2-Thienyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Thienyl)-1H-indole-3-carboxylic acid
  • 5-(2-Thienyl)-1H-indole-3-methanol
  • 2,5-Di(2-thienyl)pyrrole

Uniqueness

5-(2-Thienyl)-1H-indole-3-carbaldehyde is unique due to the presence of both an indole and a thiophene ring, which imparts distinct electronic and structural properties. This dual-ring system allows for versatile chemical modifications and interactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

5-thiophen-2-yl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C13H9NOS/c15-8-10-7-14-12-4-3-9(6-11(10)12)13-2-1-5-16-13/h1-8,14H

InChI Key

WTKVZODFRCEFQE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C2)NC=C3C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.